molecular formula C21H18FN3O3 B11317483 5-fluoro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

5-fluoro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11317483
M. Wt: 379.4 g/mol
InChI Key: WIEKYASMXBMAJA-UHFFFAOYSA-N
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Description

5-Fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, a pyrazole ring, and a benzofuran moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes boron reagents and palladium catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran or pyrazole derivatives.

Scientific Research Applications

5-Fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-fluoro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide lies in its combination of structural elements, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

5-fluoro-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H18FN3O3/c1-13-17-11-15(22)5-8-18(17)28-20(13)21(26)24-19-9-10-23-25(19)12-14-3-6-16(27-2)7-4-14/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

WIEKYASMXBMAJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC

Origin of Product

United States

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